molecular formula C21H20BrN3O5 B11955529 N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 847592-02-3

N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11955529
CAS No.: 847592-02-3
M. Wt: 474.3 g/mol
InChI Key: LSBRDPQRDAEHFQ-WYMPLXKRSA-N
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Description

N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated benzylidene group, a propynyloxy substituent, and a dimethoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves multiple steps:

    Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 5-bromo-2-(2-propynyloxy)benzaldehyde with hydrazine hydrate under reflux conditions.

    Coupling with Dimethoxybenzamide: The intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound’s brominated benzylidene group and propynyloxy substituent allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide
  • N-(4-((2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide
  • N-(2-((2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide

Uniqueness

N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propynyloxy substituent and dimethoxybenzamide moiety differentiate it from other similar compounds, potentially offering unique advantages in specific applications.

Properties

CAS No.

847592-02-3

Molecular Formula

C21H20BrN3O5

Molecular Weight

474.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C21H20BrN3O5/c1-4-9-30-17-8-6-16(22)10-15(17)12-24-25-20(26)13-23-21(27)14-5-7-18(28-2)19(11-14)29-3/h1,5-8,10-12H,9,13H2,2-3H3,(H,23,27)(H,25,26)/b24-12+

InChI Key

LSBRDPQRDAEHFQ-WYMPLXKRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC#C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OCC#C)OC

Origin of Product

United States

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